Securoside A
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Overview
Description
Preparation Methods
The preparation of Securoside A involves extracting it from the stems of Securidaca inappendiculata The extraction process typically includes solvent extraction followed by chromatographic techniques to isolate and purify the compound
Chemical Reactions Analysis
Securoside A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Securoside A has several scientific research applications, including:
Chemistry: It is used as a model compound to study the behavior of sucrose esters in various chemical reactions.
Biology: Researchers study its effects on biological systems, including its potential as an anti-inflammatory and antioxidant agent.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed.
Industry: It may be used in the development of new materials and products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Securoside A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and oxidative stress. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Securoside A is unique among sucrose esters due to its specific chemical structure and biological activity. Similar compounds include other sucrose esters isolated from plants, such as:
- Securoside B
- Securoside C
- Securoside D
These compounds share similar structural features but may differ in their biological activities and applications.
Properties
Molecular Formula |
C32H38O17 |
---|---|
Molecular Weight |
694.6 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3S,4R,5R)-4-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C32H38O17/c1-43-20-11-16(3-7-18(20)35)5-9-24(37)45-14-23-26(39)28(41)29(42)31(46-23)49-32(15-34)30(27(40)22(13-33)48-32)47-25(38)10-6-17-4-8-19(36)21(12-17)44-2/h3-12,22-23,26-31,33-36,39-42H,13-15H2,1-2H3/b9-5+,10-6+/t22-,23-,26-,27-,28+,29-,30+,31-,32+/m1/s1 |
InChI Key |
CZRAPNGXDBHAHC-SOUWYMHNSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)CO)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)OC)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)CO)O)OC(=O)C=CC4=CC(=C(C=C4)O)OC)CO)O)O)O)O |
Origin of Product |
United States |
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